molecular formula C11H12O2 B14508256 Undeca-2,4,6,8-tetraenedial CAS No. 63792-09-6

Undeca-2,4,6,8-tetraenedial

Cat. No.: B14508256
CAS No.: 63792-09-6
M. Wt: 176.21 g/mol
InChI Key: YLIJOIHXHLNARJ-UHFFFAOYSA-N
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Description

Undeca-2,4,6,8-tetraenedial is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of four conjugated double bonds and two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undeca-2,4,6,8-tetraenedial can be achieved through several methods. One common approach involves the oxidative cleavage of polyunsaturated hydrocarbons. For instance, the compound can be synthesized by the oxidation of undeca-2,4,6,8-tetraene using reagents such as ozone (O3) followed by reductive workup with zinc (Zn) and acetic acid (CH3COOH) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

Undeca-2,4,6,8-tetraenedial undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

    Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., Br2) and other electrophiles can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of undeca-2,4,6,8-tetraenoic acid.

    Reduction: Formation of undeca-2,4,6,8-tetraenediol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Undeca-2,4,6,8-tetraenedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of undeca-2,4,6,8-tetraenedial involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This reactivity is primarily due to the presence of the conjugated aldehyde groups, which can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undeca-2,4,6,8-tetraenedial is unique due to its combination of conjugated double bonds and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63792-09-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

undeca-2,4,6,8-tetraenedial

InChI

InChI=1S/C11H12O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-8,10-11H,9H2

InChI Key

YLIJOIHXHLNARJ-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=CC=CC=CC=O)C=O

Origin of Product

United States

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